Product packaging for Ms-PEG10-Ms(Cat. No.:CAS No. 109789-42-6)

Ms-PEG10-Ms

Cat. No.: B14165788
CAS No.: 109789-42-6
M. Wt: 570.7 g/mol
InChI Key: MKINVEYAQPGNRV-UHFFFAOYSA-N
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Description

Ms-PEG10-Ms, also known as Poly(ethylene glycol) bis(methanesulfonate), is a homobifunctional reagent featuring a hydrophilic PEG10 spacer flanked by reactive mesylate (Ms) groups. The mesylate group is an excellent leaving group, making this compound a versatile electrophile for covalent conjugation in aqueous and organic solutions. Its primary research value lies in its ability to act as a flexible crosslinker, facilitating the connection of two nucleophilic species such as thiols or amines. This enables the construction of diverse molecular architectures, including protein-protein conjugates, peptide-drug complexes, and advanced probe molecules. The PEG10 spacer provides solubility and stability while introducing a defined 10-unit polyethylene glycol spacer that can help reduce steric hindrance and minimize immunogenicity in bioconjugated products. As with all such reagents, the product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O14S2 B14165788 Ms-PEG10-Ms CAS No. 109789-42-6

Properties

CAS No.

109789-42-6

Molecular Formula

C20H42O14S2

Molecular Weight

570.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C20H42O14S2/c1-35(21,22)33-19-17-31-15-13-29-11-9-27-7-5-25-3-4-26-6-8-28-10-12-30-14-16-32-18-20-34-36(2,23)24/h3-20H2,1-2H3

InChI Key

MKINVEYAQPGNRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies for Poly Ethylene Glycol Bis Methanesulfonate Ms Peg10 Ms

Established Synthetic Pathways for Ms-PEG10-Ms

Conversion of Hydroxyl-Terminated Poly(ethylene glycol) to Bis(mesylate) End-Groups

The most common and established method for synthesizing Ms-PEG-Ms involves the chemical modification of the terminal hydroxyl (-OH) groups of a corresponding dihydroxy PEG. acs.org This conversion to bis(mesylate) end-groups is a foundational step for further chemical modifications, as the mesylate group is an excellent leaving group for nucleophilic substitution reactions. mdpi.com

The general reaction involves treating a hydroxyl-terminated PEG with methanesulfonyl chloride (MsCl) in the presence of a base. nih.govnih.gov The base, typically an organic amine like triethylamine (B128534) (Et3N), acts as a proton scavenger, neutralizing the hydrochloric acid byproduct formed during the reaction. nih.govnih.gov This process effectively replaces the hydrogen atom of the terminal hydroxyl groups with a methanesulfonyl (mesyl) group.

This transformation is a crucial step in a multi-step synthesis for creating other PEG derivatives. nih.gov For instance, the resulting mesylate-terminated PEG can be readily converted to an azide-terminated PEG, which can then be reduced to an amine-terminated PEG. nih.govmdpi.com This highlights the versatility of the bis-mesylate as a key intermediate in PEG chemistry. The successful conversion is often confirmed by techniques like 1H-NMR spectroscopy, which can show the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the mesylate group. mdpi.comnih.gov

Reaction Conditions and Optimization for Bis-Mesylate Formation

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of Ms-PEG-Ms. Key parameters that are often fine-tuned include temperature, solvent, and the choice and amount of reagents.

Temperature: The reaction is typically carried out at low temperatures, often starting at 0°C or even -10°C, to control the reactivity of methanesulfonyl chloride and minimize side reactions. nih.govnih.gov Some procedures involve cooling the reaction mixture to as low as -78°C before the dropwise addition of methanesulfonyl chloride, followed by warming to 0°C. nih.gov

Solvents: Anhydrous organic solvents are essential to prevent the hydrolysis of methanesulfonyl chloride. Dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF) are commonly used solvents for this reaction. nih.govmdpi.com The choice of solvent can influence reaction rates and the solubility of the PEG starting material and reagents.

Reagents:

Methanesulfonyl Chloride (MsCl): This is the key reagent that provides the mesyl group. An excess of MsCl is often used to ensure complete conversion of the hydroxyl groups. nih.gov

Base: Triethylamine (Et3N) is a widely used base to neutralize the HCl generated during the reaction. nih.govnih.gov Pyridine has also been employed. conicet.gov.ar The amount of base is typically in molar excess relative to the hydroxyl groups to effectively drive the reaction to completion.

The reaction is generally stirred for several hours to ensure complete conversion. nih.govmdpi.com Following the reaction, a work-up procedure is necessary to remove the triethylamine hydrochloride salt and any excess reagents. This often involves filtration or centrifugation, followed by washing and precipitation of the product. mdpi.com The final product is typically dried under vacuum to remove any residual solvent. mdpi.com

Table 1: Typical Reaction Conditions for Bis-Mesylate Formation

Parameter Condition Rationale
Temperature 0°C to room temperature Controls reactivity and minimizes side reactions.
Solvent Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) Prevents hydrolysis of methanesulfonyl chloride.
Reagents Methanesulfonyl chloride (excess), Triethylamine (excess) Ensures complete conversion and neutralizes HCl byproduct.
Reaction Time Several hours Allows for the reaction to go to completion.

Advanced and Scalable Synthetic Approaches for this compound

Solid-Phase Synthesis Techniques for Defined Poly(ethylene glycol) Oligomers and Derivatives

Solid-phase synthesis offers a powerful alternative to traditional solution-phase methods for producing well-defined PEG oligomers and their derivatives. rsc.org This technique involves attaching the growing PEG chain to a solid support, such as polystyrene beads, which simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step. nih.gov

One approach involves the stepwise addition of PEG monomers to a resin support. nih.gov For instance, a monomer with a protected hydroxyl group at one end and a reactive group (like a tosyl group) at the other can be used. nih.gov The synthetic cycle typically involves deprotection of the hydroxyl group on the resin, coupling with the monomer, and then removal of the protecting group from the newly added unit to allow for the next coupling reaction. nih.gov This iterative process allows for precise control over the length and sequence of the PEG chain, leading to monodisperse products. nih.gov

The use of polystyrene-polyethylene glycol (PS-PEG) copolymers as solid supports has also been explored for oligonucleotide synthesis, demonstrating the versatility of these materials. researchgate.net While solid-phase synthesis offers high purity and control, challenges can include diffusion limitations within the resin beads and the need for a large excess of reagents to achieve high coupling efficiencies. nih.gov

Strategies for Achieving High End-Group Fidelity and Quantitative Functionalization

Achieving high end-group fidelity, meaning that all polymer chains have the desired functional group at their ends, is critical for applications where precise stoichiometry is required. Incomplete functionalization can lead to heterogeneous mixtures that are difficult to characterize and may have inconsistent properties. labinsights.nlnih.gov

Several strategies have been developed to ensure quantitative conversion of PEG end-groups. One approach involves the use of highly efficient coupling chemistries. For example, the formation of carbamate (B1207046) linkages has been proposed as a robust method for PEG functionalization, offering advantages in terms of stability and mild reaction conditions compared to traditional esterification or etherification. nih.govresearchgate.net

Careful optimization of reaction conditions, as discussed in section 2.1.2, is also paramount. Using an excess of the functionalizing reagent and an appropriate base can drive the reaction to completion. nih.govmdpi.com Subsequent purification steps are also crucial to remove any unreacted starting material or byproducts.

For the synthesis of amine-functionalized PEGs from mesylate precursors, methods like reduction of an azide (B81097) intermediate have been shown to achieve high end-group conversion (>99%). nih.govmdpi.com The use of di-tert-butyl iminodicarboxylate ((Boc)2NH) as an amination reagent has also been reported as a scalable and efficient method for producing high-fidelity amine-functionalized PEGs. rsc.org

Green Chemistry Principles in this compound Synthesis and Application

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of PEG synthesis, these principles can be applied in several ways.

One key aspect is the use of greener solvents. Polyethylene (B3416737) glycol itself has been explored as a recyclable and non-toxic reaction medium for various organic reactions. sioc-journal.cnnsf.gov Its ability to dissolve a wide range of organic compounds and its thermal stability make it an attractive alternative to volatile organic solvents. sioc-journal.cn

Mechanochemistry, which involves conducting reactions in the absence of solvents using mechanical force (e.g., ball milling), is another green approach. mdpi.com This method has been successfully used to synthesize a PEG-tosylate derivative, demonstrating the potential for solvent-free synthesis of functionalized PEGs. mdpi.com

The development of more efficient catalytic systems can also contribute to greener synthetic routes by reducing reaction times and the amount of reagents needed. Furthermore, the use of biodegradable and low-cost reagents, such as glucose as a reducing agent in the synthesis of PEG-coated nanoparticles, aligns with green chemistry principles. nih.gov The reusability of PEG as a solvent system further enhances its environmental benignity and economic affordability. rsc.org

Utilization of Environmentally Benign Solvents in Synthesis

The principles of green chemistry encourage the replacement of hazardous solvents with safer, more sustainable alternatives. researchgate.net The conventional synthesis of PEG mesylates often utilizes solvents like dichloromethane (DCM), toluene, or chloroform (B151607). amazonaws.comgoogle.com However, the trend in polymer chemistry is moving towards the adoption of "green solvents" to minimize environmental impact. researchgate.net

Poly(ethylene glycol) itself, particularly low molecular weight liquid PEGs, is considered an environmentally benign reaction medium due to its low toxicity, low volatility, and biodegradability. wordpress.commdpi.com Its use as a solvent can also simplify processes and in some cases, PEG can act as a phase-transfer catalyst. wordpress.comresearchgate.net Other green solvents explored in related polymer functionalizations include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and supercritical carbon dioxide (scCO2), often used in biphasic systems with PEG to facilitate product separation and catalyst recycling. psu.edu While the direct application of these specific green solvents for the large-scale synthesis of this compound is still an area of development, they represent a significant step towards more sustainable manufacturing processes for functionalized polymers.

Table 1: Comparison of Solvents for Polymer Functionalization

Solvent Type Example(s) Key Properties & Considerations
Traditional Solvents Dichloromethane (DCM), Toluene, Chloroform Effective for dissolving PEG and reagents; often volatile, toxic, and environmentally hazardous.
Green Solvents Low Molecular Weight PEGs, Water, 2-MeTHF Low toxicity, biodegradable, reduced flammability, often from renewable sources. wordpress.com
Supercritical Fluids Supercritical CO₂ (scCO₂) Non-toxic, non-flammable; enables easy separation of products and catalysts post-reaction. psu.edu
Ionic Liquids Imidazolium-based salts Low vapor pressure, high thermal stability; can be designed for specific solvent properties but may require complex synthesis and have toxicity concerns.

Development of Recyclable Catalyst Systems

The standard synthesis of this compound involves a base, such as triethylamine or n-butyllithium, which acts as a stoichiometric reagent to neutralize the HCl generated during the reaction rather than as a true catalyst. amazonaws.comgoogle.com This leads to the formation of salt byproducts that must be removed during purification.

In the broader context of green chemistry for polymer synthesis, significant effort is dedicated to developing recyclable catalytic systems to improve atom economy and reduce waste. For related processes like the esterification of PEGs or the glycolysis of polyethylene terephthalate (B1205515) (PET), various recyclable catalysts have been successfully employed. These include solid superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂), which can be easily filtered out and reused, and functionalized PEGs that themselves act as catalysts. researchgate.netgoogle.com For instance, a solid superacid catalyst used in synthesizing methoxy (B1213986) PEG methacrylate (B99206) ester demonstrated high efficiency, easy separation from the product, and the ability to be recycled. google.com Similarly, metal oxide catalysts have gained attention in PET recycling due to their robustness and ease of separation, making them suitable for large-scale applications. mdpi.com

While not yet standard for this compound production, the development of analogous systems, such as using polymer-supported bases, could allow for easy separation and reuse, aligning the synthesis more closely with sustainable manufacturing principles.

Purification Strategies for this compound for Research Purity

Achieving high purity is critical for the application of this compound in research, particularly in fields like bioconjugation and drug delivery, where impurities can lead to undesirable side reactions or affect biological activity. The high water-solubility of PEG derivatives can complicate purification, as traditional aqueous washes used in organic synthesis are often not feasible. researchgate.net Therefore, specialized precipitation and chromatographic techniques are employed.

Precipitation-Based Purification Techniques

Precipitation is a widely used and effective method for the initial purification of PEG derivatives. researchgate.net This technique leverages the unique solubility profile of PEG. This compound is soluble in various organic solvents like dichloromethane, chloroform, and tetrahydrofuran (THF), but insoluble in others like cold diethyl ether and hexane. amazonaws.comresearchgate.net

The typical procedure involves dissolving the crude reaction mixture in a minimal amount of a good solvent (e.g., chloroform or DCM) and then adding this solution dropwise to a large volume of a cold non-solvent (e.g., diethyl ether). amazonaws.comgoogle.com This causes the this compound product to precipitate out of the solution, leaving behind many of the low molecular weight impurities, such as excess reagents and salt byproducts (e.g., triethylamine hydrochloride), which remain dissolved. The solid precipitate is then collected by filtration, washed with the non-solvent to remove residual impurities, and dried under a vacuum. amazonaws.comgoogle.com This process can be repeated multiple times to enhance the purity of the final product. amazonaws.com

Chromatographic Separation Methods for Enhanced Purity

For applications requiring the highest degree of purity, precipitation alone may be insufficient. Chromatographic methods offer superior resolution to separate the desired product from structurally similar impurities.

Several chromatographic techniques are suitable for purifying PEG derivatives:

Adsorption Chromatography: Chromatography using an alumina (B75360) column has been successfully used to purify PEG ethers. researchgate.net

Ion-Exchange Chromatography (IEC): This method is particularly useful for removing charged impurities or purifying PEG derivatives that have charged functional groups. For example, IEC has been used to purify intermediate PEG-carboxylic acid products. google.com

Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC separates molecules based on their hydrodynamic volume. It is effective for removing unreacted low-molecular-weight reagents and can also separate PEGs of different chain lengths, which is crucial for obtaining a product with low polydispersity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode (RP-HPLC), is a powerful analytical and preparative tool for PEG compounds. conicet.gov.ar It offers high sensitivity and selectivity for separating PEGs with different end-groups or molecular weights.

While effective, chromatographic purification of PEG compounds on silica (B1680970) gel can sometimes be challenging, with issues like peak tailing or streaking being reported, which may require specialized solvent systems to overcome. conicet.gov.arreddit.com

Table 2: Overview of Purification Techniques for PEG Derivatives

Purification Method Principle Advantages Common Applications/Considerations
Precipitation Differential solubility; product is precipitated from solution by adding a non-solvent. Simple, rapid, cost-effective, good for bulk impurity removal. researchgate.net Initial work-up; removal of salts and excess reagents. amazonaws.com Requires solvents where PEG is soluble and insoluble.
Ion-Exchange Chromatography Separation based on net charge. Excellent for removing charged impurities or purifying charged polymers. google.com Used when reactants, byproducts, or the desired product itself is charged.
Size-Exclusion Chromatography Separation based on molecular size (hydrodynamic volume). Removes low molecular weight impurities; can narrow polydispersity. Useful for achieving monodisperse samples and for analytical characterization of molecular weight distribution.
Reversed-Phase HPLC Separation based on hydrophobicity. High resolution, high sensitivity, applicable for analytical and preparative scales. conicet.gov.ar Characterization of PEG conjugates; purification of high-value products. Can be challenging due to polymer properties. reddit.com

Chemical Reactivity and Derivatization Strategies of Ms Peg10 Ms

Nucleophilic Substitution Reactions with Mesylate End-Groups

The high reactivity of the mesylate end-groups in Ms-PEG10-Ms allows for efficient nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, tailoring the properties of the resulting PEG derivative for specific applications. The general mechanism involves the attack of a nucleophile on the carbon atom adjacent to the mesylate group, leading to the displacement of the mesylate anion.

This compound readily reacts with primary and secondary amines to form stable secondary or tertiary amine linkages, respectively. This reaction is a cornerstone for conjugating amine-containing molecules to the PEG spacer. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the methanesulfonic acid byproduct. For instance, amine-terminated PEG can be prepared by the nucleophilic substitution of mesylate-terminated PEG using ammonia. mdpi.comresearchgate.net This approach achieves a high degree of functionalization, often exceeding 95%. mdpi.comresearchgate.net The resulting amine-terminated PEG can then be used in various bioconjugation applications, such as linking to proteins or other biomolecules. creative-proteomics.com

Table 1: Reaction of this compound with Amine-Containing Substrates

Nucleophile Product Key Features
Primary Amine (R-NH₂) R-NH-PEG10-NH-R Formation of a stable secondary amine bond.
Secondary Amine (R₂NH) R₂N-PEG10-NR₂ Formation of a stable tertiary amine bond.

Thiols are potent nucleophiles that react efficiently with the mesylate groups of this compound to form stable thioether bonds. This reaction is widely used for attaching thiol-containing molecules, such as cysteine-containing peptides or small molecule drugs, to the PEG linker. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the thiol, forming the more reactive thiolate anion. researchgate.net The thiol-maleimide reaction, another common method for bioconjugation, relies on the nucleophilicity of the thiol group. nih.gov

Table 2: Reaction of this compound with Thiol-Containing Substrates

Nucleophile Product Key Features
Thiol (R-SH) R-S-PEG10-S-R Formation of a stable thioether linkage.

Alcohols can act as nucleophiles to displace the mesylate groups of this compound, forming ether linkages. This reaction often requires stronger reaction conditions, such as the use of a strong base to deprotonate the alcohol and generate the more nucleophilic alkoxide ion. The conversion of an alcohol group into a sulfonic ester like a tosylate or mesylate is a common strategy to make it a better leaving group, but the reverse reaction, while possible, is less common than reactions with amines or thiols. libretexts.org

Carboxylate anions, the conjugate bases of carboxylic acids, can also serve as nucleophiles in reactions with this compound. This reaction leads to the formation of ester linkages. Similar to reactions with alcohols, the nucleophilicity of the carboxylate anion is crucial for the reaction to proceed efficiently. The use of a base can facilitate the deprotonation of the carboxylic acid, and the reaction is often carried out in a suitable aprotic solvent.

Reactivity with Alcohol-Containing Substrates

Synthesis of Diverse Bifunctional Poly(ethylene glycol) Derivatives

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of bifunctional PEG derivatives. google.com By carefully selecting the nucleophiles, it is possible to introduce different functional groups at both ends of the PEG chain, creating heterobifunctional or homobifunctional linkers for various applications.

One of the most important derivatizations of this compound is its conversion to bis(azide)-terminated polyethylene (B3416737) glycol (N₃-PEG10-N₃). This is achieved through a nucleophilic substitution reaction with an azide (B81097) salt, typically sodium azide (NaN₃). The azide group is a versatile functional group that can participate in a variety of subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orguni-muenchen.de This reaction allows for the efficient and specific ligation of the azide-terminated PEG to alkyne-containing molecules, forming a stable triazole linkage. biochempeg.com The synthesis of azide-terminated PEGs from their corresponding mesylates or tosylates is a well-established and efficient process. mdpi.comresearchgate.net

Table 3: Synthesis of Bis(azide)-Terminated PEG from this compound

Reagent Product Reaction Type Key Application

Synthesis of Bis(amine)-Terminated Poly(ethylene glycol) from Mesylate Precursors

The conversion of PEG mesylates, such as this compound, into bis(amine)-terminated PEGs is a critical transformation for creating polymers used in bioconjugation, drug delivery, and the formation of complex polymer architectures. nih.govresearchgate.net Several synthetic routes are available, primarily involving nucleophilic substitution of the mesylate groups.

One common and direct method is reaction with ammonia. nih.govresearchgate.net In this approach, the PEG-dimesylate is treated with an excess of aqueous ammonia. The amine acts as the nucleophile, displacing the mesylate leaving group to form the primary amine-terminated PEG. nih.govresearchgate.net This reaction is typically performed with vigorous stirring over several days at room temperature to ensure complete conversion. nih.gov While direct, a potential side reaction is the hydrolysis of the mesylate or halide precursor, which can form unwanted hydroxyl-terminated PEG impurities, particularly with higher molecular weight PEGs. google.com

A widely used alternative is a two-step process involving an azide intermediate. nih.govgoogle.com

Azidation : The PEG-dimesylate is reacted with an excess of sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.govgoogle.com The azide ion (N₃⁻) displaces the mesylate groups to form a bis(azide)-terminated PEG. nih.gov

Reduction : The resulting PEG-diazide is then reduced to the corresponding diamine. mdpi.comnih.gov Several reduction methods are effective, including:

Staudinger Reduction : Reaction with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis. mdpi.comnih.gov

Catalytic Hydrogenation : Using hydrogen gas with a palladium on carbon (Pd/C) catalyst. nih.govresearchgate.net

Chemical Reduction : Using reagents like lithium aluminum hydride (LiAlH₄) or zinc (Zn) dust in the presence of ammonium (B1175870) chloride. nih.govresearchgate.net

The azide-based route often provides high end-group fidelity, with conversions greater than 95-99% reported. mdpi.comnih.gov A sequential, one-pot synthesis without intermediate purification can also be effective, starting from the dihydroxy-PEG, proceeding through mesylation and azidation, and ending with reduction to yield the diamine. nih.gov

The table below summarizes typical conditions for these transformations.

Table 1: Synthetic Routes to Bis(amine)-Terminated PEG from Mesylate Precursors

MethodKey ReagentsTypical ConditionsEnd-Group Conversion/YieldReference
Direct AminationAqueous Ammonia (NH₃)Vigorous stirring, room temperature, 4 days.High conversion, but risk of hydrolysis. nih.gov
Two-Step (via Azide)1. Sodium Azide (NaN₃) in DMF 2. Triphenylphosphine (PPh₃)1. 90°C, overnight 2. Reflux in MeOH, overnight>95% mdpi.com
1. Sodium Azide (NaN₃) in DMF 2. Zn, NH₄Cl in THF/H₂O1. 80°C, 48h 2. Reflux, 72h>99% (isolated yields 82-99%) nih.gov

Generation of Bis(thiol)-Terminated Poly(ethylene glycol)

Bis(thiol)-terminated PEGs are valuable for their ability to participate in "click" chemistry, such as thiol-ene reactions and Michael additions, and for conjugating to gold surfaces or forming disulfide bonds. mdpi.commdpi.com The synthesis of these compounds from PEG-dimesylates relies on nucleophilic substitution with a sulfur-containing nucleophile.

A common method involves the reaction of the PEG sulfonate ester (mesylate or tosylate) with sodium hydrosulfide (B80085) (NaSH). mdpi.comnih.gov This reaction is typically performed in water or an aqueous/organic solvent mixture, with heating to ensure complete conversion of both terminal groups. mdpi.comnih.gov The process effectively displaces the mesylate groups to yield the dithiol. mdpi.com

An alternative strategy uses potassium thioacetate (B1230152) to introduce a protected thiol group, which is subsequently deprotected. researchgate.net This can help to avoid premature oxidation of the thiol groups. Another route involves reacting the PEG-dimesylate with thiourea, followed by hydrolysis to generate the desired dithiol. researchgate.net

The table below outlines a representative synthesis for converting a PEG sulfonate ester to a dithiol.

Table 2: Synthesis of Bis(thiol)-Terminated PEG

PrecursorKey ReagentsTypical ConditionsYieldReference
PEG-ditosylateSodium Hydrosulfide (NaSH)Aqueous solution, stir at room temperature for 5h, then 60°C for 1-2h.~56-84% mdpi.comnih.gov

Comparative Reactivity Studies of Poly(ethylene glycol) Sulfonate Esters (e.g., Mesylate vs. Tosylate)

Both mesylates (OMs) and tosylates (OTs) are excellent leaving groups used to activate hydroxyl groups on PEG for nucleophilic substitution. precisepeg.commasterorganicchemistry.comlibretexts.org Their effectiveness stems from the ability of the sulfonate group to stabilize the negative charge that develops during the transition state of an Sₙ2 reaction through resonance. libretexts.org

In terms of relative reactivity, PEG mesylate is generally considered to be more reactive than PEG tosylate. precisepeg.comprecisepeg.com However, this increased reactivity comes with lower stability. precisepeg.com For many practical applications in introductory contexts, their leaving group abilities are considered essentially interchangeable. masterorganicchemistry.com

The choice between using a mesylate or a tosylate precursor often depends on specific reaction conditions, desired reactivity, cost, and the scale of the synthesis. Studies have investigated various leaving groups, including mesyl, tosyl, and different halides, to optimize the synthesis of uniform PEG oligomers, finding that the choice can influence reaction yields. nih.gov For instance, the reaction of potassium thioacetate with alkyl halides, tosylates, or mesylates in a PEG-400 solvent gave high product yields of 92-98%, demonstrating the utility of both sulfonate esters in such substitutions. researchgate.net Ultimately, both mesylate and tosylate groups are highly effective for converting PEG-diols into reactive intermediates for subsequent derivatization. precisepeg.comcreativepegworks.com

Table 3: Comparison of Common PEG Sulfonate Esters

Sulfonate EsterAbbreviationRelative ReactivityRelative StabilityReference
Methanesulfonate (B1217627)Mesylate (Ms)HigherLower precisepeg.comprecisepeg.com
p-ToluenesulfonateTosylate (Ts)LowerHigher precisepeg.comprecisepeg.com

Analytical Characterization Methodologies for Ms Peg10 Ms and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the chemical structure and assessing the purity of Ms-PEG10-Ms. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of polymers like this compound. magritek.com It provides precise information about the molecular structure, including the confirmation of end-groups and the quantification of repeating monomer units. magritek.comsigmaaldrich.com

In the ¹H NMR spectrum of a PEGylated compound, specific proton signals are key to its characterization. For instance, in a PEG acetyl triarm, the acetyl end-group protons present as a distinct singlet peak. thermofisher.com The repeating ethylene (B1197577) glycol units (-OCH₂CH₂-) typically show signals in a specific region of the spectrum. thermofisher.com By comparing the integration of the end-group signals to that of the polymer backbone signals, the number-average molecular weight (Mn) can be accurately calculated. sigmaaldrich.comthermofisher.com This end-group analysis is a well-established method for determining the Mn of polymers with a defined end-group structure. thermofisher.com

The utility of NMR extends to monitoring the functionalization of polymers. For example, in the tosylation of a polymer, NMR can distinguish between the signals of the starting material and the grafted group, allowing for the quantification of the reaction's conversion. magritek.com However, signal overlap can present a challenge, sometimes necessitating sample purification before analysis to ensure data reliability. magritek.com

Key ¹H NMR Signals for a Hypothetical this compound Derivative:

Functional GroupExpected Chemical Shift (ppm)MultiplicitySignificance
Mesylate (Ms) -CH₃~3.0SingletConfirms the presence of the mesylate end-groups.
PEG Backbone (-OCH₂CH₂O-)~3.6MultipletRepresents the repeating ethylene glycol units.
Terminal -CH₂-OMs~4.3TripletIndicates the methylene (B1212753) group directly attached to the mesylate.

This table is illustrative and actual chemical shifts may vary based on the solvent and specific molecular environment.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. uci.edurutgers.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. oregonstate.edu

For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. The strong C-O stretching vibration from the polyethylene (B3416737) glycol backbone is a prominent feature. The presence of the mesylate (sulfonyl) groups would be confirmed by characteristic S=O stretching absorptions.

The functional group region of the IR spectrum, typically from 4000 to 1500 cm⁻¹, is particularly useful for identifying specific bond types. uci.eduoregonstate.edu For example, the absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the successful and complete functionalization of the terminal hydroxyl groups of the parent PEG molecule.

Characteristic IR Absorption Frequencies for this compound:

Functional GroupBond VibrationApproximate Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretch2850-3000Medium to Strong
C-O (Ether)Stretch1050-1150Strong
S=O (Sulfonate)Asymmetric Stretch1340-1380Strong
S=O (Sulfonate)Symmetric Stretch1150-1180Strong
S-OStretch900-1000Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Quantification and Structural Confirmation

Mass Spectrometry for Molecular Weight Determination and Homogeneity Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and assessing the molecular weight distribution (polydispersity) of polymers like this compound. rutgers.edunih.gov This technique ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). lcms.cz For polymers, which typically exist as a distribution of different chain lengths, MS can provide detailed information about this distribution. lcms.cz

MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of large, fragile biomolecules and synthetic polymers. autobio.com.cnrcpath.org In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. bruker.com A laser pulse desorbs and ionizes the analyte, typically forming singly charged ions, which are then accelerated into a time-of-flight analyzer. bruker.com The time it takes for an ion to reach the detector is proportional to its mass, allowing for the determination of the molecular weight of individual polymer chains. bath.ac.uk

This technique is highly effective for characterizing the molecular weight distribution of PEGs. bath.ac.uk The resulting spectrum shows a series of peaks, each corresponding to a different oligomer, separated by the mass of the repeating monomer unit (44 Da for PEG). bath.ac.uk This allows for the calculation of average molecular weights (like Mn and Mw) and the polydispersity index (PDI). bath.ac.uk Optimizing the sample preparation, including the choice of matrix and cationizing agent, is crucial for achieving high-quality spectra. bath.ac.uk

Electrospray ionization (ESI) is another soft ionization technique that is widely used for polymer analysis. libretexts.org In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. libretexts.org A key feature of ESI is that it often produces multiply charged ions, which allows for the analysis of very large molecules on mass spectrometers with a limited m/z range. waters.comchromatographyonline.com

For PEG derivatives, ESI-MS analysis can be challenging due to the formation of complex spectra with overlapping charge state distributions. waters.com However, techniques such as post-column addition of amines can help to reduce charge state complexity and improve spectral quality. sciex.com High-resolution mass spectrometry (HRMS) coupled with ESI is a powerful combination for analyzing the molecular weight distribution of PEGylated compounds. waters.com

Tandem mass spectrometry (MS/MS) provides more detailed structural information by subjecting selected ions to fragmentation. lcms.cz In an MS/MS experiment, a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. lcms.cz This can be used to confirm the identity of the repeating unit and the end groups of a polymer. lcms.cz For instance, a common product ion for linear PEGs at m/z 133.08592 has been identified, which can be used for quantification. researchgate.netacs.org

Ion mobility spectrometry (IM-MS) adds another dimension of separation based on the size and shape of the ions (their collision cross-section). core.ac.ukwaters.com This technique can separate ions that have the same m/z but different structures, such as isomers or conformers. researchgate.net For complex polymer samples, IM-MS can help to reduce spectral complexity by separating components based on their charge state and chain length. core.ac.ukwaters.compharmtech.com This enhanced separation provides greater specificity for characterizing PEG materials and identifying low-level impurities. waters.compharmtech.com The combination of IMS with MS/MS allows for even more detailed analysis of the structure and conformation of PEG derivatives. core.ac.ukiu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Chromatographic Methods for Purity and Molecular Weight Distribution Assessment

Chromatographic techniques are indispensable for the analysis of macromolecular compounds like this compound, providing detailed information on purity, molecular weight, and the distribution of species with varying degrees of functionalization.

The process involves dissolving the sample in a suitable mobile phase and injecting it into a column packed with porous beads. filab.fr The separation mechanism relies on the differential exclusion of polymer molecules from the pores of the stationary phase. scantecnordic.se The molecular weight distribution is then determined by comparing the elution profile of the sample to that of a series of well-characterized polymer standards with known molecular weights. chromatographyonline.com For PEG-based compounds, PEG/PEO narrow molecular weight standards are commonly used for calibration. scantecnordic.sewaters.com

Key parameters obtained from GPC/SEC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

Peak molecular weight (Mp): The molecular weight at the highest peak of the chromatogram. jenkemusa.com

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. jenkemusa.com A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications.

The precision of the GPC/SEC system, particularly the pump's ability to deliver a consistent isocratic flow, is critical for obtaining reproducible results, as the retention time is directly related to the logarithm of the molecular weight. waters.com

Table 1: Typical GPC/SEC Parameters for PEG Derivative Analysis

ParameterDescriptionTypical Value/Condition
Columns Type and configurationTwo linear GPC columns for higher resolution. waters.com
Mobile Phase Solvent used to carry the sampleTetrahydrofuran (B95107) (THF) is a common mobile phase. mdpi.com
Flow Rate Rate at which the mobile phase passes through the columnTypically around 1.0 mL/min. mdpi.com
Detector Method of detecting the eluting polymerRefractive Index (RI) detector is commonly used. mdpi.commeasurlabs.com
Calibration Standards used to create the calibration curvePEG/PEO narrow molecular weight standards. waters.com

Liquid Chromatography under Critical Conditions (LC-CC) is a specialized technique used to separate polymers based on their end-group functionality, independent of their molecular weight. lcms.czgoogle.com This method operates at a specific "critical point" where the entropic effects of size exclusion are balanced by the enthalpic effects of interaction with the stationary phase. lcms.czresearchgate.net Under these conditions, polymers with different end-groups can be separated, while polymers with the same end-groups but different molecular weights will elute at the same time. lcms.cz

For this compound, LC-CC is particularly valuable for separating the desired monofunctionalized product from unreacted PEG diol and any difunctionalized byproducts. google.com The separation is primarily driven by the differences in hydrophobicity or other interaction potentials of the end-groups. For instance, using a reversed-phase column, polymers with more hydrophobic end-groups can be separated from those with more hydrophilic end-groups. google.com Derivatization of the activated groups can further enhance the chromatographic resolution between the different species. google.com

The critical conditions are typically established by analyzing a series of PEG standards of varying molecular weights and adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) and water) and/or temperature until the retention time becomes independent of molecular weight. lcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. chemyx.com When coupled with advanced detectors, HPLC provides a powerful tool for assessing the purity of this compound and quantifying related impurities. nih.govmeasurlabs.com

Since PEG and its derivatives lack a strong chromophore for UV detection, alternative detectors are necessary for sensitive analysis. waters.com Advanced detectors commonly used for this purpose include:

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles. waters.comamericanpharmaceuticalreview.com ELSD is compatible with gradient elution, making it suitable for separating complex mixtures. waters.comnih.gov

Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then charges the resulting aerosol particles and measures the charge, which is proportional to the analyte mass. americanpharmaceuticalreview.comthermofisher.com CAD is known for its consistent response across a wide range of chemical structures and often provides better sensitivity and a wider dynamic range compared to ELSD. americanpharmaceuticalreview.comthermofisher.com

HPLC methods for PEG derivatives often utilize reversed-phase columns (e.g., C18) with a gradient mobile phase, typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. waters.comnih.gov These methods can effectively separate oligomers and resolve impurities from the main product peak. waters.com The combination of HPLC with detectors like ELSD or CAD allows for the robust quantification of this compound and the detection of low-level impurities. americanpharmaceuticalreview.com

Table 2: Comparison of Advanced HPLC Detectors for PEG Analysis

DetectorPrinciple of OperationAdvantagesLimitations
ELSD Measures scattered light from non-volatile analyte particles after solvent evaporation. waters.comamericanpharmaceuticalreview.comCompatible with gradient elution, more sensitive than RI detectors. waters.comnih.govNon-linear response, response can be dependent on analyte properties. uva.nl
CAD Measures charge carried by aerosolized analyte particles. americanpharmaceuticalreview.comthermofisher.comMore uniform response, wider dynamic range, and often higher sensitivity than ELSD. americanpharmaceuticalreview.comthermofisher.comRequires volatile mobile phases. thermofisher.com

For even greater specificity and identification capabilities, HPLC can be coupled with Mass Spectrometry (LC-MS). chemyx.com This hyphenated technique combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the determination of the mass-to-charge ratio of the eluting compounds and providing definitive structural information. chemyx.comthermofisher.com LC-MS is particularly useful for identifying unknown impurities and confirming the structure of the final product. nih.gov

Liquid Chromatography under Critical Conditions for Separation of Activated Forms

Elemental Analysis for Quantitative Assessment of Derivatization

Elemental analysis is a powerful technique for determining the elemental composition of a sample. In the context of this compound, it serves as a direct method to quantify the degree of mesylation by measuring the sulfur content. Since the mesyl group (-SO3CH3) is the only source of sulfur in the molecule, the percentage of sulfur is directly proportional to the degree of substitution.

The process typically involves the complete combustion of the sample, followed by the quantification of the resulting gases (e.g., SO2). Modern elemental analyzers are automated and can provide highly accurate and precise measurements.

Another approach for quantifying elemental sulfur involves derivatization followed by chromatographic analysis. soton.ac.ukresearchgate.net For instance, elemental sulfur can react selectively with triphenylphosphine (B44618) (TPP) to form triphenylphosphine sulfide (B99878) (TPPS). soton.ac.ukresearchgate.net This derivative can then be quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or ultrahigh-performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS), offering very low detection limits. soton.ac.uksoton.ac.uk

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive technique for elemental analysis that can be used to determine the concentration of various elements, including sulfur, in a sample. spectroscopyonline.com It offers a wide linear detection range and the ability to analyze different types of samples. spectroscopyonline.com

By comparing the experimentally determined sulfur content to the theoretical sulfur content for a fully derivatized this compound molecule, the efficiency of the mesylation reaction can be accurately calculated. This provides a crucial quality control check to ensure the desired level of functionalization has been achieved.

Research Applications of Poly Ethylene Glycol Bis Methanesulfonate Ms Peg10 Ms in Advanced Materials and Chemical Synthesis

Ms-PEG10-Ms in Polymer Synthesis and Architecture Construction

The difunctional nature of this compound makes it an excellent component for synthesizing polymers with sophisticated architectures. By reacting with multi-functional monomers or polymer precursors, it enables the creation of non-linear structures that offer unique properties compared to their linear counterparts.

This compound is instrumental in the synthesis of complex, branched polymer structures such as dendritic-linear-dendritic (DLD) hybrids. diva-portal.org In these architectures, the linear PEG segment, derived from a precursor like this compound, acts as a central core. Hyperbranched dendritic blocks can be grown from the ends of this PEG core. diva-portal.org This approach combines the desirable properties of both linear PEGs, such as flexibility and solubility, with the high functionality of dendrimers. diva-portal.org

The ability of this compound to connect different polymer segments makes it a valuable tool in the synthesis of block and graft copolymers. fiveable.me Block copolymers are comprised of distinct polymer segments linked in a linear sequence, while graft copolymers feature side chains attached to a main polymer backbone. fiveable.menih.gov

In block copolymer synthesis, this compound can act as a linker to join two pre-existing polymer chains, effectively inserting a flexible PEG segment between them to create an A-B-A triblock copolymer, where 'B' is the PEG10 unit. This method is a "grafting-to" approach, where pre-formed chains are coupled together. fiveable.me

For graft copolymers, this compound can be used in a "grafting-from" strategy. mdpi.com In this method, a polymer backbone is first synthesized with pendant groups that can initiate polymerization. Alternatively, a macromolecular initiator with multiple initiating sites can be used to grow the side chains. mdpi.com The "grafting-through" method involves the copolymerization of macromonomers, which are polymer chains with a polymerizable group at one end. fiveable.me For instance, amphiphilic graft copolymers with a hydrophobic backbone and hydrophilic PEG side chains have been synthesized through the reaction of a hydroxyl-terminated PEG with a polymer backbone containing pendant benzyl (B1604629) bromide groups. researchgate.net The precise control offered by techniques like atom transfer radical polymerization (ATRP) allows for the creation of graft copolymers with narrow molecular weight distributions. psu.edu

Synthesis of Branched and Dendritic Poly(ethylene glycol) Structures

This compound as a Crosslinking Agent in Hydrogel Systems for Research Applications

Hydrogels are three-dimensional, water-swollen polymer networks with applications in biomedicine and biotechnology. researchgate.net this compound is an effective crosslinking agent because its two terminal mesylate groups can react with complementary functional groups on polymer chains, linking them together to form the stable network structure essential for hydrogels. researchgate.netmdpi.com The concentration of the crosslinking agent is a critical parameter, as it directly influences the density of the network and, consequently, the hydrogel's properties. mdpi.comresearchgate.net

The ability to tune the physical and biological properties of hydrogels is crucial for their use as substrates in in vitro cell culture, as these properties can significantly influence cell behavior. mit.edumdpi.com By varying the concentration of this compound as the crosslinker, researchers can control the hydrogel's crosslinking density. acs.org This, in turn, allows for the tuning of key mechanical properties such as stiffness (elastic modulus) and swelling ratio. researchgate.netacs.org

For instance, in PEG-based hydrogel systems, using a lower molecular weight PEG crosslinker (e.g., 10 kDa) results in a higher cross-linking density, leading to materials with higher stiffness (e.g., shear elastic moduli of ~6000 Pa) and lower equilibrium swelling ratios. acs.org Conversely, higher molecular weight PEGs produce softer and more swollen gels. acs.org This tunability is vital for creating microenvironments that mimic specific biological tissues. Furthermore, hydrogels can be designed to be degradable by incorporating enzymatically cleavable peptide sequences into the network, allowing encapsulated cells to remodel their surroundings. nih.gov The combination of tunable mechanical properties and tailored biological cues makes these hydrogels powerful tools for 3D cell culture and regenerative medicine research. mit.edu

Below is a data table illustrating how precursor molecular weight and concentration can be used to tune hydrogel properties.

PEG Precursor MW (kDa)Polymer Concentration (% w/v)Crosslinker TypeResulting Shear Modulus (G')Swelling Ratio (Qm)Reference
1010Peptide~6200 Pa~6.6 acs.org
2010Peptide~2500 Pa~17.9 acs.org
1010CSP-RGD (0 mM)5.0 ± 0.5 kPa27.8 ± 1.6 nih.gov
1010CSP-RGD (3.4 mM)4.5 ± 0.2 kPa27.6 ± 1.1 nih.gov

Surface Modification and Functional Coating Technologies Utilizing this compound

The reactivity of the terminal mesylate groups makes this compound highly suitable for surface modification and the creation of functional coatings. um.edu.mo By covalently grafting this compound onto a substrate, the surface properties can be fundamentally altered, most notably by introducing the hydrophilic and biocompatible characteristics of PEG. sigmaaldrich.comnih.gov This technique is a cornerstone of creating materials for biomedical applications where controlling biological interactions at the surface is paramount. mdpi.com

Biofouling, the non-specific adsorption of proteins, cells, and other biomolecules onto a surface, is a major challenge in biomedical devices, biosensors, and research platforms. sigmaaldrich.commdpi.com Surfaces coated with PEG are highly effective at resisting biofouling. sigmaaldrich.commdpi.com The mechanism behind this "non-fouling" or "antifouling" property is attributed to the formation of a tightly bound hydration layer around the PEG chains, which acts as a physical and energetic barrier to prevent protein and cell adhesion. mdpi.comcore.ac.uk

This compound can be used to graft PEG chains onto various substrates, creating a dense layer often referred to as a "polymer brush." This approach has been shown to dramatically reduce protein adsorption. For example, studies have demonstrated that surfaces modified with grafted PEG can reduce the accumulation of serum proteins to less than 1 ng/cm², compared to hundreds of ng/cm² on unmodified control surfaces. sigmaaldrich.com The antifouling capacity is dependent on the length and packing density of the grafted PEG chains. researchgate.net This ability to create protein-resistant surfaces is critical for developing reliable research platforms, such as biosensors and cell culture plates, where non-specific binding can interfere with experimental results. sigmaaldrich.comresearchgate.net

The effectiveness of PEG-based coatings in reducing protein fouling is summarized in the table below.

Surface TypeCoatingTest MediumProtein Adsorption (ng/cm²)Reference
Titanium Oxide (Control)NoneSerum250 sigmaaldrich.com
Titanium Oxide (Modified)mPEG-DOPA₃Serum< 1 sigmaaldrich.com
Poly(ether sulfone) (Control)NoneProtein SolutionR = 1 (Fouling Index) mdpi.com
Poly(ether sulfone) (Grafted)PEGProtein SolutionR = 0.3 ± 0.03 (Fouling Index) mdpi.com

Covalent Immobilization Strategies for Ligands and Biomolecules in Research

The core utility of this compound in immobilization lies in its ability to form stable, covalent bonds. The terminal methanesulfonate (B1217627) groups readily react with common nucleophiles found in biomolecules, such as primary amines (-NH2) on lysine (B10760008) residues and sulfhydryl groups (-SH) on cysteine residues. thermofisher.com This allows for the direct and permanent attachment of proteins, peptides, and other ligands to various substrates for research applications. thermofisher.com

Strategies for immobilization often involve a two-step process. First, a surface or matrix, such as a microplate, membrane, or nanoparticle, is functionalized with nucleophilic groups. thermofisher.com Subsequently, this compound is introduced, with one mesylate group reacting with the surface. After this initial attachment, the second mesylate group at the other end of the PEG linker remains available to react with a ligand or biomolecule of interest. researchgate.net The hydrophilic PEG spacer is crucial in this context; it extends the immobilized ligand away from the surface, minimizing steric hindrance and preserving the biomolecule's native conformation and activity. nih.gov This is particularly important in applications like affinity chromatography and cell adhesion studies, where the proper orientation and accessibility of the ligand are paramount for effective binding interactions. thermofisher.comscholaris.ca

This compound in Biosensor Fabrication Research (Non-Clinical)

In the field of non-clinical biosensor research, this compound serves as a critical component for tethering biological recognition elements to transducer surfaces. mdpi.com The fabrication of highly sensitive and specific biosensors, whether optical, electrochemical, or piezoelectric, depends on the stable immobilization of bioreceptors like antibodies, enzymes, or nucleic acids. deerhillpublishing.com this compound facilitates this by providing a covalent linkage between the bioreceptor and the sensor substrate, which can range from gold nanoparticles (AuNPs) to glassy carbon electrodes. mdpi.comdeerhillpublishing.com

The use of a PEG linker like that in this compound offers several advantages in biosensor design. It creates a hydrophilic microenvironment on the sensor surface, which helps to prevent the non-specific adsorption of interfering proteins from complex samples—a phenomenon known as bio-fouling. nih.gov This "stealth" property enhances the signal-to-noise ratio and improves the sensor's reliability. acs.org Furthermore, the defined length of the PEG10 chain allows for precise control over the distance between the bioreceptor and the transducer surface, optimizing the interaction with the target analyte and the subsequent signal transduction. mdpi.com Research has demonstrated that modifying electrode surfaces with such linkers can improve key electrochemical characteristics, leading to biosensors with enhanced sensitivity and stability. mdpi.com

This compound as a Precursor for Chemical Biology Probes

The defined structure and bifunctional reactivity of this compound make it an ideal precursor for synthesizing sophisticated chemical probes to investigate biological systems. cemm.atrsc.org These probes are designed to interact with specific cellular components, enabling researchers to study biological processes with high precision. mskcc.org

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the cell's own ubiquitin-proteasome system. nih.gov A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.gov

This compound is used to build the linker component of these molecules. medchemexpress.com The length and chemical nature of the linker are critical factors that influence the formation and stability of the ternary complex (Target Protein : PROTAC : E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. nih.govmedchemexpress.com PEG chains are among the most commonly used linkers in PROTAC development. medchemexpress.com Researchers synthesize libraries of PROTACs with varying PEG linker lengths (e.g., using this compound and its shorter or longer analogues) to empirically determine the optimal linker for a given target, thereby maximizing degradation potency. nih.gov

PROTAC ComponentFunctionRole of this compound
Warhead LigandBinds to the target Protein of Interest (POI) for degradation.Serves as a flexible, hydrophilic scaffold to covalently connect the warhead and E3 ligase ligands. Its length and composition are optimized to facilitate the formation of a productive ternary complex. nih.govmedchemexpress.com
E3 Ligase LigandRecruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
LinkerConnects the two ligands and positions them for effective ternary complex formation.

This compound is also employed to create conjugates for fundamental biological research, where it links a biomolecule to another molecule, such as a fluorescent dye or a specific drug, to study mechanisms of action or cellular pathways. nih.govfrontiersin.org For example, attaching a PEG linker to a protein can significantly alter its pharmacokinetic properties, increasing its circulation time in vivo. nih.gov This allows researchers to study the protein's long-term effects or biodistribution.

In mechanistic studies of autoimmune diseases like multiple sclerosis, researchers develop specific tolerance-inducing therapies. frontiersin.org Creating conjugates with PEG linkers can be part of the strategy to deliver antigens or immunomodulatory molecules to specific cell types, helping to elucidate the underlying mechanisms of immune tolerance. frontiersin.org Similarly, by conjugating a protein to a polymer like PEG, researchers can study how this modification affects immune recognition and protects the protein from degradation, providing insights into protein stability and immunogenicity. acs.org

Synthesis of PROTAC Linkers for Targeted Protein Degradation Research

Contributions to Nanomaterials Research (Non-Clinical)

In non-clinical nanomaterials research, surface functionalization is key to tailoring the properties of nanoparticles for specific applications. drexel.eduuncg.edu this compound provides a robust method for covalently attaching a hydrophilic PEG shell to various nanomaterials, enhancing their utility as research tools. mdpi.comcore.ac.uk

Coating nanoparticles (NPs) and quantum dots (QDs) with PEG chains, a process known as PEGylation, is a standard strategy to improve their performance in biological research settings. nih.govnih.gov As-synthesized QDs and metallic NPs are often hydrophobic and prone to aggregation in aqueous, high-salt biological buffers. core.ac.uk They also tend to be rapidly cleared by the mononuclear phagocyte system (MPS). nih.gov

This compound can be used to create a dense, covalently attached PEG layer on the nanoparticle surface. mdpi.com This hydrophilic shell imparts colloidal stability, preventing aggregation and precipitation. researchgate.net It also provides a "stealth" effect, shielding the nanoparticle from opsonization (the process of being marked for clearance) and significantly increasing its circulation time. nih.gov The terminal mesylate groups can be used to either directly attach to a functionalized nanoparticle surface or to subsequently conjugate targeting ligands, such as antibodies or peptides, to the PEGylated nanoparticle. researchgate.netjpionline.org This allows for the creation of multifunctional nanoprobes for applications in high-resolution cellular imaging, biosensing, and tracking studies. nih.govjpionline.orgmdpi.com

NanomaterialFunctionalization GoalContribution of this compound LinkerResearch Application
Iron Oxide Nanoparticles (IONPs)Improve colloidal stability and provide anchor points for biomolecules. researchgate.netForms a hydrophilic PEG shell and offers a reactive end for antibody conjugation. researchgate.netMagnetic separation, targeted delivery research. mdpi.com
Gold Nanoparticles (AuNPs)Prevent aggregation in biological media and reduce non-specific protein binding. mdpi.comCreates a "stealth" surface, enhancing biocompatibility and circulation. nih.govdeerhillpublishing.comBiosensing, diagnostics, and imaging platforms. deerhillpublishing.com
Quantum Dots (QDs)Enhance water solubility and biocompatibility; allow for bioconjugation. nih.govjpionline.orgActs as a surface ligand to prevent quenching and enable attachment of targeting moieties. nih.govHigh-resolution, multicolor cellular imaging and tracking. jpionline.org

Theoretical and Computational Studies of Poly Ethylene Glycol Mesylate Derivatives

Molecular Modeling and Simulation of Poly(ethylene glycol) Interactions

Molecular modeling and simulation are essential for exploring the dynamic behavior and interaction profiles of PEG derivatives. These techniques allow researchers to visualize and quantify molecular properties that are often difficult to measure experimentally. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. encyclopedia.pubmdpi.com It provides a robust and cost-effective way to calculate properties like energy, geometric structure, and electronic characteristics. encyclopedia.pubmdpi.com For PEG-based systems, DFT is employed to understand the fundamental interactions between the polymer and other molecules, such as drugs or surfaces. encyclopedia.pubmdpi.com

Researchers use DFT to calculate adsorption energies and identify the most stable configurations of PEG derivatives interacting with other substances. For example, in a study of a PEGylated nanocomposite, DFT calculations were used to determine a binding energy of -25.67 kcal/mol for the stable configuration, indicating a favorable interaction driven by hydrogen bonding. nih.gov These calculations can also elucidate the nature of the chemical bonds and non-covalent interactions, such as π-π stacking and hydrogen bonds, which govern the binding process. encyclopedia.pubmdpi.com The energy of frontier molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict a molecule's chemical reactivity and optoelectronic properties. nih.gov

Table 1: Example DFT-Calculated Binding and Adsorption Energies for PEGylated Systems

Interacting SystemMethodologyCalculated Energy (kJ/mol)Key FindingReference
PEGylated Graphene Oxide (GO/PEG)DFT-25.67 kcal/mol (-107.4 kJ/mol)Favorable adsorption driven by hydrogen bonding. nih.gov
Gemcitabine on h-BNDFT-15.08Physical adsorption via π-π stacking. mdpi.com
Gemcitabine on PEGylated h-BNDFT-90.74Enhanced adsorption due to strong hydrogen bonds. mdpi.com

Molecular Dynamics (MD) simulations are a cornerstone for studying the conformational dynamics and intermolecular interactions of large molecular systems like PEG derivatives. nih.govmdpi.com By simulating the movement of atoms and molecules over time, MD provides detailed insights into the structure, dynamics, and physical properties of these polymers in various environments. nih.govrsc.org

MD simulations have been widely used to understand how PEG chains behave in solution, their shape, and how they interact with biological molecules like proteins and lipid membranes. nih.govnih.gov These simulations can predict the conformational and structural properties of PEGs in water, which often show good agreement with experimental results. mdpi.com Different force fields, such as CHARMM, AMBER, and OPLS, are used to model the interactions within the system. nih.govrsc.orgmdpi.com The General AMBER force field (GAFF), for instance, has demonstrated excellent accuracy in reproducing thermophysical properties like density, self-diffusion coefficients, and viscosity for PEG oligomers when compared to experimental data. rsc.org

Key applications of MD simulations for PEG derivatives include:

Conformational Analysis : Determining the persistence length and radius of gyration to understand the flexibility and size of the polymer chain in solution. nih.gov

Interactions with Surfaces : Simulating the interaction of PEGylated molecules with lipid bilayers to understand how PEGylation can shield drugs or nanoparticles. nih.govmdpi.com

Miscibility Prediction : Assessing the miscibility of PEG with other polymers, such as in PLGA/PEG blends, which is crucial for designing drug delivery nanoparticles. acs.org

Solvation and Hydrogen Bonding : Investigating how PEG interacts with solvents like water, including the formation and dynamics of hydrogen bonds. mdpi.com

Table 2: Thermophysical Properties of a PEG Tetramer from MD Simulations vs. Experiment

PropertyForce FieldDeviation from ExperimentReference
DensityGAFF&lt; 5% rsc.org
Diffusion CoefficientGAFF&lt; 5% rsc.org
ViscosityGAFF&lt; 10% rsc.org
Diffusion CoefficientOPLS&gt; 80% rsc.org
ViscosityOPLS&gt; 400% rsc.org

For very large molecular systems where full DFT calculations are computationally prohibitive, semi-empirical methods like the extended tight-binding (xTB) approach offer a balance of accuracy and efficiency. researchgate.netdntb.gov.ua The GFN2-xTB method, in particular, is an accurate and broadly parametrized quantum chemical method that is well-suited for large molecules and complexes. dntb.gov.ua

The xTB method has been successfully applied in multi-scale simulation studies of PEG-drug interactions. researchgate.netdntb.gov.ua It can be used to compute solvation free energies and binding energies for large complexes, providing insights into the thermodynamics of binding processes. researchgate.net For instance, xTB calculations have revealed that for some unbound PEG-drug complexes, the binding free energy is unfavorable due to negative contributions from solvation free energy and entropy. researchgate.netdntb.gov.ua This method is also used to optimize the geometry of large systems before applying more computationally expensive methods or to calculate binding energies between polymers and other molecules. mdpi.com The development of next-generation methods like g-xTB aims to bridge the gap between semi-empirical approaches and DFT in terms of accuracy and applicability, offering a robust tool for a wide range of molecular simulations. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Postulated Mechanisms of Ms-PEG10-Ms Reactivity and Stability

The reactivity of this compound is primarily dictated by the two terminal mesylate (methanesulfonyl, -OMs) groups. The mesylate group is an excellent leaving group because its negative charge is stabilized by resonance after it detaches. This makes the terminal carbon atoms of the PEG chain highly susceptible to nucleophilic attack. precisepeg.com

The primary reaction mechanism for this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile (such as an amine, thiol, or alcohol) attacks the carbon atom attached to the mesylate group, leading to the displacement of the mesylate and the formation of a new covalent bond. precisepeg.com This property is widely exploited for bioconjugation, where this compound can act as a homobifunctional crosslinker to link two molecules containing nucleophilic groups.

In terms of stability, PEG mesylates are known to be more reactive but less stable than other activated PEGs, such as PEG tosylates. precisepeg.com The stability is also influenced by the reaction conditions. For instance, maleimide-based PEG conjugates can undergo a retro-Michael reaction, leading to deconjugation, whereas other chemistries may form more stable bonds. frontiersin.org The stability of the resulting conjugate depends on the nature of the nucleophile and the newly formed bond (e.g., carbon-nitrogen, carbon-sulfur).

Prediction of Derivatization Outcomes and Reaction Kinetics via Computational Methods

Computational methods are increasingly used to predict the outcomes of derivatization reactions and to model reaction kinetics, providing valuable a priori information for experimental design.

Predicting Reaction Outcomes : MD simulations can predict the miscibility and phase separation of PEG blended with other polymers, which is a critical outcome for creating materials with desired mechanical and release properties. acs.org For example, simulations have shown that at low concentrations, PEG is miscible with PLGA, but at higher concentrations, longer PEG chains tend to segregate. acs.org

Modeling Reaction Kinetics : Kinetic models based on computational data can be developed to predict the rate of PEG grafting onto surfaces. researchgate.net For instance, models have been created using data from X-ray photoelectron spectroscopy (XPS) to study the kinetics of PEG grafting, correlating surface concentrations with grafting time. researchgate.net Similarly, computational studies can investigate crystallization kinetics in PEG-containing nanocomposites, revealing how additives affect nucleation and crystal growth rates. acs.org For degradable PEG derivatives, such as those containing acid-labile ketal linkages, in situ NMR kinetic studies combined with computational analysis can determine degradation rates under different conditions. nih.gov

By simulating the interactions and energy landscapes of the reactants, transition states, and products, computational chemistry can provide qualitative and quantitative predictions about which reaction pathways are favored and at what rate they are likely to occur, thus guiding the synthesis of well-defined PEG-based materials.

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